Product packaging for 1,3-Benzothiazole-6-carboximidamide(Cat. No.:CAS No. 686262-54-4)

1,3-Benzothiazole-6-carboximidamide

Cat. No.: B12522835
CAS No.: 686262-54-4
M. Wt: 177.23 g/mol
InChI Key: BOSXAYSQMHFIQB-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6-carboximidamide is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3S B12522835 1,3-Benzothiazole-6-carboximidamide CAS No. 686262-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

686262-54-4

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

1,3-benzothiazole-6-carboximidamide

InChI

InChI=1S/C8H7N3S/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-4H,(H3,9,10)

InChI Key

BOSXAYSQMHFIQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)SC=N2

Origin of Product

United States

Significance of Benzothiazole and Carboximidamide Moieties in Medicinal Chemistry

The therapeutic potential of 1,3-Benzothiazole-6-carboximidamide is rooted in the well-established biological activities of its two core components: the benzothiazole (B30560) ring system and the carboximidamide functional group.

Evolution of Benzothiazole Derived Compounds in Drug Discovery Research

The journey of benzothiazole (B30560) in drug discovery began with early observations of its biological activity. ijper.org Over the decades, research has evolved from the synthesis of simple substituted benzothiazoles to the rational design of complex molecules targeting specific enzymes or receptors. chalcogen.ro Initially found in natural products, the benzothiazole scaffold quickly became a focus for synthetic chemists. frontiersin.org

In recent years, the focus has intensified, with a surge in patents and publications related to benzothiazole derivatives for a range of diseases, particularly cancer, metabolic disorders, and neurodegenerative conditions. rsc.org Modern approaches often involve creating hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active groups to achieve enhanced potency or a dual mode of action. researchgate.net This evolution reflects a deeper understanding of structure-activity relationships (SAR) and a more target-oriented approach to drug development. researchgate.net

Structural Significance of the 1,3 Benzothiazole 6 Carboximidamide Scaffold

The specific arrangement of 1,3-Benzothiazole-6-carboximidamide presents a unique combination of structural features that suggest significant potential in medicinal chemistry. The placement of the carboximidamide group at the C-6 position is particularly noteworthy. As established, the C-6 position is a key site for substitution to modulate the biological activity of the benzothiazole (B30560) core. benthamscience.comresearchgate.net

The carboximidamide group at this position can profoundly influence the molecule's electronic properties and its ability to interact with biological targets. As a strong base, the amidine group can exist in its protonated amidinium form at physiological pH. mdpi.com This positive charge, combined with the hydrogen bond donating capacity of the amidinium ion, would allow for strong ionic and hydrogen bonding interactions with target proteins, such as kinases or proteases, which often have negatively charged amino acid residues (e.g., aspartate, glutamate) in their active sites.

Furthermore, the planar benzothiazole ring system provides a rigid anchor, correctly orienting the C-6 carboximidamide group for optimal interaction with a binding pocket. This combination of a large, flat aromatic surface and a strategically placed, highly interactive functional group is a hallmark of many potent enzyme inhibitors and receptor antagonists. The development of 6-sulfonamide and 6-carboxylate benzothiazole derivatives as potent enzyme inhibitors underscores the strategic importance of placing an interactive functional group at this position.

Structure Activity Relationships Sar and Rational Design of 1,3 Benzothiazole 6 Carboximidamide Analogues

Impact of Substituent Position and Nature on Biological Potency

The biological potency of 1,3-benzothiazole-6-carboximidamide analogues is highly dependent on the position and chemical nature of substituents on the benzothiazole (B30560) ring system. benthamscience.com Research has shown that substitutions at the C-2 and C-6 positions are particularly influential in modulating the biological activity of these compounds. benthamscience.com

For instance, in a series of benzothiazole derivatives synthesized as potential anticancer agents, it was observed that substitutions at the 2 and 6-positions displayed significant cytotoxic potential. nih.gov The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or ethoxy (-OC2H5), at the 6-position of the benzothiazole ring has been shown to enhance the anthelmintic effect of certain derivatives. nih.gov Conversely, the presence of electron-withdrawing groups, like a nitro group (-NO2) in the phenyl ring of a substituent, was found to promote antibacterial activity. nih.gov Furthermore, the incorporation of halogen atoms such as fluorine (F) and chlorine (Cl) in both the benzothiazole and phenyl rings can enhance antifungal activity. nih.gov

In the context of Hsp90 C-terminal-domain inhibitors, a library of 2,6-disubstituted benzothiazoles was synthesized and evaluated. The most potent compounds in this series exhibited low micromolar antiproliferative activities against the MCF-7 breast cancer cell line. mdpi.com One particular compound, 9i, demonstrated dose-dependent degradation of Hsp90 client proteins, a characteristic feature of Hsp90 C-terminal-domain inhibitors. mdpi.com

A study on benzothiazole derivatives as multifunctional antioxidant agents for skin damage revealed that unsubstituted benzothiazoles at position 6 generally showed the best inhibition values against dermatophytes. nih.gov This suggests that for certain biological targets, the absence of a substituent at this position is more advantageous than the presence of an electron-withdrawing group. nih.gov

The following table summarizes the impact of various substituents on the biological activity of benzothiazole derivatives based on available research findings.

Substituent PositionSubstituentBiological ActivityReference
6Electron-donating groups (e.g., -OCH3, -OC2H5)Enhanced anthelmintic activity nih.gov
Phenyl ring substituentElectron-withdrawing group (e.g., -NO2)Promoted antibacterial activity nih.gov
Benzothiazole and phenyl ringsHalogens (e.g., F, Cl)Enhanced antifungal activity nih.gov
6UnsubstitutedGood inhibition of dermatophytes nih.gov

Role of the Carboximidamide Moiety in Ligand Binding and Activity

The positively charged nature of the carboximidamide group at physiological pH allows it to interact favorably with negatively charged residues, such as aspartate or glutamate (B1630785), in the active site of an enzyme or receptor. This electrostatic interaction can significantly contribute to the binding affinity and stability of the ligand-target complex. nih.gov

Furthermore, the hydrogen bond donor and acceptor properties of the carboximidamide group enable it to form multiple hydrogen bonds with the target protein. These directional interactions are crucial for achieving high binding specificity and potency. For example, in a study of benzothiazole derivatives bearing amidine moieties, it was found that these compounds exhibited strong antitumor activity by intercalating into DNA and RNA, a process that is often stabilized by hydrogen bonding. nih.gov

Research on dicationic molecules with amidine moieties has demonstrated their potent antimicrobial activity against a range of pathogens. nih.gov This activity is attributed to the ability of the amidine groups to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

The table below highlights the key contributions of the carboximidamide moiety to the biological activity of benzothiazole analogues.

Feature of Carboximidamide MoietyRole in Biological ActivityReference
Positive charge at physiological pHElectrostatic interactions with negatively charged residues in target proteins. nih.gov
Hydrogen bond donor/acceptor capacityFormation of multiple hydrogen bonds, leading to high binding specificity and potency. nih.gov
Interaction with nucleic acidsIntercalation into DNA and RNA, contributing to antitumor activity. nih.gov
Interaction with microbial membranesDisruption of microbial cell membranes, leading to antimicrobial effects. nih.gov

Heterocyclic Ring Hybridization Strategies (e.g., with triazole, oxadiazole, thiazole)

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity or a modified pharmacological profile. In the development of this compound analogues, the hybridization of the benzothiazole core with other heterocyclic rings such as triazole, oxadiazole, and thiazole (B1198619) has been extensively explored. nih.govnih.govtandfonline.comresearchgate.netrsc.org

Triazole Hybrids: The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its favorable chemical properties, including its ability to form hydrogen bonds and its metabolic stability. Several studies have reported the synthesis and biological evaluation of benzothiazole-triazole hybrids. For example, a series of novel 1,2,3-triazole benzothiazole derivatives were designed and synthesized as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. nih.govcbs.dk Compound K18 from this series exhibited strong proliferation inhibitory activity against esophageal cancer cells. nih.govcbs.dk Another study focused on benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. rsc.org

Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle used in hybridization strategies. It can act as a bioisostere for amide and ester groups and can participate in hydrogen bonding. A study described the synthesis of benzothiazole-1,3,4-oxadiazole heterocycles with anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov The synthesis of novel carboximidamide/benzothiazole and 1,2,4-oxadiazole/benzothiazole hybrid compounds for biological applications has also been reported, highlighting the potential of these hybrids in developing new therapeutic agents. researchgate.net

Thiazole Hybrids: The thiazole ring itself is a key component of the benzothiazole scaffold, and further hybridization with other thiazole-containing moieties can lead to interesting biological activities. For instance, novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives have been synthesized and evaluated as potential FOXM1 inhibitors. nih.gov

The following table provides examples of heterocyclic ring hybridization strategies involving the benzothiazole scaffold.

Hybridized HeterocycleBiological Target/ActivityReference
1,2,3-TriazoleTubulin polymerization inhibitors, anti-esophageal cancer nih.govcbs.dk
1,2,3-TriazoleEGFR inhibitors, anticancer rsc.org
1,3,4-OxadiazoleAnti-inflammatory, antimicrobial, antioxidant nih.gov
1,2,4-OxadiazoleGeneral biological applications researchgate.net
Thiazolidine-2,4-dioneFOXM1 inhibitors nih.gov

Pharmacophore Elucidation and Lead Optimization Strategies

Pharmacophore modeling is a crucial computational tool in drug discovery that helps identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. thaiscience.inforesearchgate.net Once a pharmacophore is elucidated, it can be used to guide the design and synthesis of new, more potent and selective analogues through lead optimization.

For benzothiazole derivatives, pharmacophore modeling studies have been conducted to understand their interaction with various targets. For example, a study on benzothiazole derivatives as p56lck inhibitors identified a six-point pharmacophore with features such as one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. thaiscience.inforesearchgate.net This model was then used to develop a statistically significant 3D-QSAR model, which can be used to predict the activity of new analogues. thaiscience.inforesearchgate.net

Lead optimization is an iterative process that involves the synthesis and biological evaluation of a series of analogues based on a lead compound. The goal is to improve the potency, selectivity, and pharmacokinetic properties of the lead. For instance, in the development of antimycobacterial agents, a benzothiazole adamantyl amide hit was optimized by replacing the adamantyl group with cyclohexyl derivatives, resulting in advanced lead compounds with excellent potency. frontiersin.orgnih.gov

Another example of lead optimization involves amino-carboxamide benzothiazoles as LSD1 inhibitors. A hit inhibitor with an IC50 value of 18.4 µM was optimized through the synthesis and evaluation of twenty-four analogues, leading to the identification of inhibitors with improved potency. researchgate.net

The table below outlines key aspects of pharmacophore elucidation and lead optimization for benzothiazole derivatives.

TargetPharmacophore FeaturesLead Optimization StrategyReference
p56lck1 hydrophobic site, 2 hydrogen bond acceptors, 1 hydrogen bond donor, 2 aromatic rings3D-QSAR model development for activity prediction thaiscience.inforesearchgate.net
MmpL3 (Mycobacteria)Not explicitly defined in the provided textReplacement of adamantyl group with cyclohexyl derivatives frontiersin.orgnih.gov
LSD1Not explicitly defined in the provided textSynthesis and evaluation of analogues to improve potency researchgate.net

Design of Multi-Targeted Ligands

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery as a strategy to address complex diseases that involve multiple biological pathways. The design of multi-targeted ligands, also known as polypharmacology, aims to develop single chemical entities that can modulate the activity of two or more distinct biological targets. nih.govnih.govnih.gov

Benzothiazole derivatives have been explored as scaffolds for the design of multi-targeted ligands. For example, benzothiazole-phenyl analogues have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in pain and inflammation. nih.govnih.gov The concomitant inhibition of both sEH and FAAH has been shown to produce antinociceptive effects. nih.gov

Another approach involves the design of benzimidazole-triazole hybrids as multi-target EGFR, VEGFR-2, and Topo II inhibitors for cancer therapy. nih.gov These compounds were designed to simultaneously inhibit key proteins involved in cancer cell proliferation, angiogenesis, and DNA replication.

The development of multi-targeted ligands offers several potential advantages over combination therapy with single-target drugs, including improved efficacy, reduced risk of drug-drug interactions, and potentially better patient compliance.

The following table provides examples of multi-targeted ligands based on the benzothiazole scaffold.

TargetsTherapeutic AreaReference
Soluble epoxide hydrolase (sEH) and Fatty acid amide hydrolase (FAAH)Pain and inflammation nih.govnih.gov
EGFR, VEGFR-2, and Topo IICancer nih.gov

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations to Predict Binding Affinities and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on benzothiazole (B30560) derivatives, including those with amidino substitutions, have utilized this method to forecast their binding affinities and interaction patterns with various biological targets.

For instance, docking studies on a series of 6-amidino-2-arylbenzothiazoles have explored their binding modes within the minor groove of DNA, suggesting potential anticancer mechanisms. researchgate.net These studies often reveal key interactions, such as hydrogen bonds between the amidino group and the phosphate (B84403) backbone of DNA, as well as hydrophobic interactions involving the benzothiazole core. researchgate.net

In the context of enzyme inhibition, benzothiazole derivatives have been docked into the active sites of various enzymes. For example, some derivatives have been evaluated as potential inhibitors of GABA-aminotransferase, a target for anticonvulsant agents. wjarr.com The docking results for these compounds have shown favorable MolDock scores and hydrogen bonding interactions within the enzyme's active site. wjarr.com While specific docking data for 1,3-Benzothiazole-6-carboximidamide is not always explicitly detailed in broad studies, the consistent observation of the amidino group acting as a potent hydrogen bond donor provides a strong rationale for its interaction with targets possessing electronegative pockets.

A series of novel 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives were designed as potential BRAFV600E inhibitors. rsc.org In these studies, the carboxamide at the C6-position was shown to form crucial hydrogen bonds with key amino acid residues like Asp594 in the DFG motif of the kinase, highlighting the importance of this substituent for binding affinity. rsc.org

Interactive Table: Molecular Docking Insights for Benzothiazole Derivatives

Compound Class Target Key Predicted Interactions Reference
6-Amidino-2-arylbenzothiazoles DNA Minor groove binding, H-bonds with phosphate backbone researchgate.net
Benzothiazole derivatives GABA-aminotransferase Hydrogen bonding in active site wjarr.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior and stability of ligand-protein complexes over time. For benzothiazole derivatives, MD simulations have been employed to validate docking poses and assess the stability of the predicted interactions.

In a study repurposing benzothiazole derivatives as potential inhibitors for SARS-CoV-2 Mpro, a 100 ns MD simulation was performed on the top-docked compound. nih.gov The analysis of the root mean square deviation (RMSD) of the protein-ligand complex indicated that the complex reached equilibrium and remained stable throughout the simulation, suggesting a stable binding mode. nih.gov Such simulations can reveal the persistence of key hydrogen bonds and hydrophobic contacts, providing a more dynamic and realistic picture of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for their biological activities.

A significant QSAR study was performed on a series of amidino-substituted benzothiazoles and benzimidazoles for their antiproliferative activity against the T-cell lymphoma cell line (HuT78). nih.govnih.gov The developed QSAR models elucidated that the antiproliferative activity was dependent on descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of the substituents at the 6-position of the benzazole core. nih.govnih.gov For instance, one of the descriptors, MATS8v, which relates to the spatial distribution of atomic van der Waals volumes, showed that compounds with oxygen atoms at certain topological distances from the R1 position had lower activity against HuT78 cells due to their higher van der Waals volumes compared to hydrogen or fluorine atoms. mdpi.com

These models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. The findings from these studies underscore the importance of the substitution pattern on the benzothiazole scaffold for achieving desired biological effects.

Interactive Table: QSAR Model Descriptors for Antiproliferative Activity of Amidino-Substituted Benzazoles on HuT78 Cells

Descriptor Type Influence on Activity Reference
Topological Distribution of atomic mass and polarizability are key factors. nih.govnih.gov
Spatial Spatial distribution of atomic van der Waals volumes impacts activity. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. This model can then be used as a 3D query to search large chemical databases for novel, potentially active compounds in a process called virtual screening.

For benzothiazole derivatives, pharmacophore models have been developed for various targets. For example, in a study on BCL-2 inhibitors, a scaffold hopping strategy was used to replace a saccharine core with a benzothiazole scaffold in the design of new inhibitors. nih.gov The pharmacophore typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The amidino group in this compound is a strong candidate for a hydrogen bond donor feature in such models.

While a specific pharmacophore model for this compound has not been explicitly reported, the synthesis of 6-amidino-substituted benzothiazoles has been a strategy in the development of compounds with significant antiproliferative activity, suggesting the importance of the amidino group as a key pharmacophoric feature. mdpi.comsemanticscholar.orgnih.gov

In Silico ADME Prediction and Analysis (excluding human data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. Various computational tools are available to predict these properties based on the molecular structure.

Studies on benzothiazole derivatives have included in silico ADME predictions. For a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, all compounds were found to comply with Lipinski's rule of five, suggesting good drug-like properties. nih.gov Similarly, in a study of newly synthesized amidino-substituted benzimidazoles and benzothiazoles, the ADME properties were determined. semanticscholar.orgresearchgate.net The tested active benzothiazole compounds were characterized by moderate to good solubility and good metabolic stability, although they also showed low permeability and high plasma protein binding. nih.govresearchgate.net

For hybrid molecules of benzothiazole linked with hydroxamic acid, the SwissADME server was used to predict physicochemical and ADME properties. rdd.edu.iq The results indicated low gastrointestinal absorption for all the synthesized ligands. rdd.edu.iq

Interactive Table: Predicted ADME Properties for Benzothiazole Derivatives

Compound Class Predicted Property Method/Tool Reference
2-Hydroxy benzothiazole-based 1,3,4-oxadiazoles Compliance with Lipinski's rule Not specified nih.gov
Amidino-substituted benzothiazoles Moderate to good solubility, good metabolic stability, low permeability, high plasma protein binding Not specified nih.govresearchgate.net

DFT and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the electronic properties of molecules, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding a molecule's reactivity and electronic transitions.

DFT calculations have been performed on various 1,3-benzothiazole derivatives to determine their optimized geometries and electronic properties. nih.govnbu.edu.saresearchgate.netscirp.org For a series of substituted 1,3-benzothiazole molecules, the energy difference between HOMO and LUMO was found to be in the range of 3.95 to 4.70 eV. nbu.edu.sa A lower HOMO-LUMO energy gap generally suggests a more reactive and less stable molecule. nbu.edu.sa

In a study of benzothiazole and its derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level were used to generate molecular electrostatic potential (MEP) surfaces. scirp.org These surfaces help in identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. scirp.org The electronic properties calculated through DFT provide fundamental insights into the chemical behavior of this compound and can be correlated with its potential biological activity.

Interactive Table: DFT Calculated Electronic Properties of Benzothiazole Derivatives

Property Method Finding Reference
HOMO-LUMO Energy Gap DFT/6-311++G(d,p) 3.95 - 4.70 eV for various derivatives nbu.edu.sa
Molecular Electrostatic Potential (MEP) DFT/B3LYP/6-31+G(d,p) Identifies nucleophilic and electrophilic sites scirp.org

Preclinical Pharmacological Investigations in Non Human Systems

In Vitro Pharmacokinetics (ADME) Studies

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for predicting a drug's pharmacokinetic behavior in vivo. For several novel amidino-substituted benzothiazole (B30560) derivatives, these properties have been characterized to determine their potential as drug candidates.

Metabolic Stability in Liver Microsomes

The susceptibility of a compound to biotransformation is a key determinant of its half-life and bioavailability. researchgate.net This is often assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s. mdpi.com Studies on active antitumor benzothiazole derivatives with amidino substituents have shown they possess good metabolic stability. semanticscholar.orgresearchgate.net In a typical assay, the compound is incubated with mouse, rat, or human liver microsomes in the presence of cofactors like NADPH, and the percentage of the parent compound remaining over time is measured. mdpi.comnih.gov For a series of amidino-substituted benzothiazoles, testing revealed good metabolic stability, which is a favorable characteristic for drug development. semanticscholar.orgresearchgate.net

Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect. Research on active antitumor benzothiazole derivatives indicated a high degree of binding to plasma proteins. semanticscholar.orgresearchgate.net While this can sometimes limit efficacy, it also affects the compound's distribution and clearance.

Permeability in Cell Lines

Intestinal absorption of orally administered drugs is often predicted using in vitro models, with the Caco-2 cell line being the gold standard. youtube.com These human colon adenocarcinoma cells differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters. nih.govnih.gov The apparent permeability coefficient (Papp) is calculated to quantify a compound's ability to cross this cellular barrier. nih.gov For a series of tested active benzothiazole compounds, permeability was found to be generally low. semanticscholar.orgresearchgate.net This suggests that oral bioavailability might be limited, which is a critical consideration for further development.

Table 1: Summary of In Vitro ADME Properties for Active Amidino-Substituted Benzothiazole Derivatives This table is a representative summary based on findings for active compounds within the specified class.

ADME Parameter Finding Implication Source
Metabolic Stability GoodPotentially longer half-life in vivo semanticscholar.org, researchgate.net
Plasma Protein Binding HighLimited free drug concentration, affecting distribution semanticscholar.org, researchgate.net
Permeability (Caco-2) LowPotentially poor oral absorption semanticscholar.org, researchgate.net

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, benzothiazole derivatives are often advanced to in vivo studies using animal models that replicate human diseases. These studies provide crucial proof-of-concept for a compound's therapeutic potential.

Cancer Models

The antitumor activity of benzothiazole derivatives has been a significant area of investigation. A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was evaluated in a CT26 tumor-bearing mouse model for colorectal cancer. nih.gov Administration of the compound at a tolerable dose resulted in a significant reduction in tumor growth. nih.gov The study found that the derivative suppressed cell proliferation and induced apoptosis within the tumor tissue, highlighting its potential as an anticancer agent. nih.gov

Infectious Disease Models

The benzothiazole scaffold is also explored for its utility against infectious agents. In a study targeting schistosomiasis, a parasitic disease caused by Schistosoma mansoni, several benzothiazol-2-yl-dithiocarbamate copper complexes were evaluated. nih.gov Three of these compounds demonstrated potent schistosomicidal activity, achieving 100% worm mortality at a concentration of 10 µg/mL, an efficacy comparable to the standard drug Praziquantel. nih.gov This positions these specific benzothiazole derivatives as a promising new class of schistosomicidal agents. nih.gov

Neurological Disorder Models

While specific in vivo efficacy data for 1,3-Benzothiazole-6-carboximidamide in neurological disorder models is not prominently detailed in the provided context, the broader class of benzothiazoles is recognized for its potential in treating conditions like local cerebral ischemia and for its muscle relaxant properties. pcbiochemres.com

Table 2: Examples of In Vivo Efficacy of Benzothiazole Derivatives in Animal Models

Compound Class Disease Model Key Finding Source
Pyridinecarboxamide Benzothiazole DerivativeColorectal Cancer (CT26 mouse model)Significantly reduced tumor growth and induced apoptosis. nih.gov
Benzothiazol-2-yl-dithiocarbamate Copper ComplexesSchistosomiasis (S. mansoni)100% worm mortality at 10 µg/mL, similar to Praziquantel. nih.gov

Exploratory Toxicological Assessments in Non-Human Systems

Early toxicological assessment is vital to identify potential liabilities and determine a compound's therapeutic window. These studies are typically conducted in vitro using various cell lines.

Cytotoxicity in Normal Cell Lines

A critical aspect of cancer drug development is selective toxicity towards cancer cells over healthy cells. A series of benzothiazole derivatives bearing piperazino-arylsulfonamides were evaluated for their antiproliferative activity against a panel of human tumor cell lines and, importantly, against normal human lung fibroblasts (MRC-5). researchgate.net While several compounds were potent against cancer cells, one derivative, compound 5d , was found to be selective, showing high potency against cancer cells without being cytotoxic to the normal MRC-5 cells. researchgate.net This selectivity is a highly desirable trait for a potential anticancer drug.

In another study, a novel benzothiazole derivative developed for colorectal cancer was assessed for biosafety in a mouse model. nih.gov Hematology, biochemical analysis, and H&E staining of major organs indicated that the compound was well-tolerated at therapeutic doses, suggesting a good preliminary safety profile. nih.gov

Hemolytic Activity

Hemolytic activity, the rupture of red blood cells, is another important early toxicological screen. While specific data on the hemolytic activity of this compound derivatives was not found in the provided search results, this remains a standard assay in preclinical toxicology to ensure compatibility with intravenous administration.

Table 3: Exploratory Toxicological Data for Select Benzothiazole Derivatives

Compound/Derivative Assay Type System Finding Source
Compound 5d (a piperazino-arylsulfonamide benzothiazole)CytotoxicityNormal Human Lung Fibroblasts (MRC-5)Found to be selective and not cytotoxic to normal cells at effective concentrations. researchgate.net
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamideIn vivo biosafetyCT26-tumor-bearing miceTolerable dose appeared safe based on hematology, biochemistry, and organ histology. nih.gov

Potential Therapeutic Applications and Research Gaps

Prospects as Anticancer Agents (preclinical stage)

Derivatives of the benzothiazole (B30560) scaffold have demonstrated significant potential as anticancer agents in preclinical studies, exhibiting activity against a range of human cancer cell lines. asianpubs.orgresearchgate.netnih.govnih.govijprajournal.comresearchgate.net The antitumor properties of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. nih.govnih.gov

Research has highlighted the efficacy of various substituted benzothiazole derivatives. For instance, 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity against breast, ovarian, colon, and renal cancer cell lines. asianpubs.org The introduction of specific functional groups, such as fluorine or a methoxy (B1213986) moiety, can enhance the anticancer potential of these compounds. nih.gov A study on novel benzothiazole derivatives revealed that a compound designated as T2 exhibited significant anticarcinogenic activity across multiple cell lines, including human small cell lung carcinoma, mouse melanoma, and human larynx epithelial carcinoma. asianpubs.orgresearchgate.net

Furthermore, some benzothiazole derivatives have been investigated for their dual anti-inflammatory and anticancer activities. nih.govfrontiersin.org One such compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), was found to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells while also reducing the activity of inflammatory cytokines. nih.govfrontiersin.org Mechanistic studies have shown that some benzothiazole derivatives can inhibit both the AKT and ERK signaling pathways, which are crucial for tumor cell survival and proliferation. nih.gov

The following table summarizes the preclinical anticancer activity of selected benzothiazole derivatives:

Compound/DerivativeCancer Cell Line(s)Observed EffectReference(s)
2-(4-aminophenyl)benzothiazolesBreast, Ovarian, Colon, RenalPotent and selective growth inhibition asianpubs.org
Substituted thiadiazole fluorobenzothiazole and methoxybenzothiazoleNot specifiedHigh to moderate anticancer activity nih.gov
Compound T2Human small cell lung carcinoma, Mouse melanoma, Human larynx epithelial carcinomaSignificant anticarcinogenic activity asianpubs.orgresearchgate.net
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A431, A549, H1299Significant inhibition of cell proliferation, dual anticancer and anti-inflammatory activity nih.govfrontiersin.org
Phenylacetamide derivatives with benzothiazole nucleusParaganglioma, Pancreatic cancerMarked reduction in cell viability at low micromolar concentrations us.es
2-aminobenzothiazole (B30445) derivativesLung cancer (A549), Breast cancer (MCF-7)Inhibition of cell growth acs.org

Potential as Antimicrobial and Antiparasitic Therapeutics (preclinical stage)

The benzothiazole scaffold is a cornerstone in the development of new antimicrobial and antiparasitic agents, with numerous derivatives demonstrating significant preclinical activity against a variety of pathogens. nih.govmdpi.comjocpr.com These compounds exert their effects through various mechanisms, including the inhibition of essential microbial enzymes and disruption of cellular processes. nih.govnih.gov

In the realm of antibacterial research, benzothiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. jocpr.com Their mechanisms of action can include the inhibition of enzymes like DNA gyrase and dihydroorotase. nih.govnih.gov For instance, certain benzothiazole derivatives incorporating a 2-imino-thiazolidin-4-one structure have displayed more potent antibacterial and antifungal activities compared to other related structures. jocpr.com The antimicrobial potential can be enhanced by the addition of specific chemical groups; for example, compounds with halogen substitutions on the aryl ring have shown increased antimicrobial activity. eurekaselect.com

The antifungal properties of benzothiazole derivatives are also well-documented. jocpr.commdpi.com Some compounds have exhibited better antifungal potency than established drugs like ketoconazole (B1673606) and bifonazole. mdpi.com The antibiofilm activity of certain benzothiazole derivatives against pathogenic Candida isolates has also been demonstrated, highlighting their potential to combat persistent fungal infections. jocpr.com

Beyond bacteria and fungi, benzothiazole derivatives have shown promise as antiparasitic agents. Although specific studies on 1,3-Benzothiazole-6-carboximidamide in this area are limited, the broader class of benzothiazoles has been explored for antileishmanial and antimalarial activities. nih.gov

The following table presents a summary of the preclinical antimicrobial and antiparasitic activity of selected benzothiazole derivatives:

Compound/DerivativeTarget Organism(s)Observed EffectReference(s)
2-imino-thiazolidin-4-one benzothiazole derivativesGram-positive and Gram-negative bacteria, C. albicansPronounced antibacterial and antifungal activities, antibiofilm activity against Candida isolates jocpr.com
Halogen-substituted benzothiazole derivativesVarious bacterial strainsIncreased antimicrobial activity eurekaselect.com
Heteroarylated benzothiazolesEn. cloacae, various fungiModerate antibacterial activity, good antifungal potency mdpi.com
Pyridine substituted benzothiazolesC. pneumoniae, E. faecalis, S. aureusEffective against a variety of bacterial species mdpi.com

Role in Modulating Enzyme Activity for Disease Intervention (e.g., diabetes, neurodegenerative disorders)

The ability of benzothiazole derivatives to modulate the activity of specific enzymes has positioned them as promising candidates for the treatment of various diseases, including diabetes and neurodegenerative disorders. nih.govnih.govrsc.orgmdpi.com

In the context of diabetes, certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been shown to lower plasma glucose levels in preclinical models of non-insulin-dependent diabetes mellitus. nih.gov A potential mechanism for this antidiabetic activity is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov By inhibiting this enzyme, these compounds can improve glycemic control. researchgate.net

For neurodegenerative disorders such as Alzheimer's and Parkinson's disease, benzothiazole derivatives are being investigated for their ability to target key enzymes involved in disease progression. nih.govrsc.orgmdpi.comcsic.es Some derivatives have been developed as inhibitors of the LRRK2 enzyme, which is implicated in Parkinson's disease. csic.es For Alzheimer's disease, research has focused on developing benzothiazole-based compounds that can act as multi-target-directed ligands, simultaneously inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govrsc.orgnih.gov For example, one study identified a benzothiazole derivative, compound 4f, that displayed significant inhibitory activity against both AChE and MAO-B, and also had the potential to prevent the formation of beta-amyloid plaques. rsc.org The neuroprotective effects of some benzothiazole compounds, such as riluzole, are attributed to their ability to block voltage-gated sodium channels and inhibit glutamate (B1630785) release. nih.gov

The following table provides an overview of the enzyme-modulating activity of selected benzothiazole derivatives in the context of disease intervention:

Compound/DerivativeTarget Enzyme(s)Potential Therapeutic ApplicationReference(s)
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Non-insulin-dependent diabetes mellitus nih.gov
Benzothiazole-benzamide derivativesLRRK2 enzymeParkinson's and Alzheimer's disease csic.es
Benzothiazole-based derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine oxidase B (MAO-B)Alzheimer's disease nih.govrsc.orgnih.gov
Riluzole (2-amino-6-trifluoromethoxy benzothiazole)Voltage-gated sodium channelsAmyotrophic lateral sclerosis, Alzheimer's disease nih.gov

Emerging Applications in Agricultural Chemistry and Materials Science

Beyond pharmaceuticals, the versatile chemical nature of the benzothiazole scaffold has led to its exploration in other scientific and industrial fields, notably in agricultural chemistry and materials science. nih.govnih.govresearchgate.net

In agriculture, benzothiazole and its derivatives have demonstrated a broad spectrum of biological activities that are beneficial for crop protection. nih.govnih.govresearchgate.net These compounds have been investigated for their antibacterial, antifungal, antiviral, and herbicidal properties. nih.govnih.govresearchgate.net For example, certain benzothiazole derivatives have shown excellent fungicidal activity against plant pathogens like Alternaria brassicae and Botrytis cinerea. nih.gov The natural volatile compound benzothiazole has also been identified as a potential fumigant and repellent for controlling storage pests such as the red flour beetle, Tribolium castaneum. researchgate.net

While the direct application of this compound in materials science is not extensively documented, the parent benzothiazole structure is a known component in the synthesis of various materials. Its use in the vulcanization of rubber is a well-established industrial process. wikipedia.org The structural properties of benzothiazoles, including their planarity and potential for electronic interactions, make them interesting building blocks for the development of novel organic materials with specific electronic or photophysical properties. Further research may uncover applications for functionalized derivatives like this compound in the design of advanced materials.

Identification of Knowledge Gaps and Future Research Directions

Despite the promising preclinical data, significant research is still required to fully realize the therapeutic potential of this compound and its analogues. Key areas for future investigation include the elucidation of novel biological targets and the development of more potent and selective compounds.

Elucidation of Novel Biological Targets and Pathways

A critical knowledge gap is the complete understanding of the molecular mechanisms underlying the diverse biological activities of benzothiazole derivatives. While some enzyme targets have been identified, the full spectrum of their interactions within biological systems remains to be fully elucidated. nih.govnih.govnih.gov Future research should focus on identifying novel protein targets and signaling pathways that are modulated by these compounds. This could involve techniques such as proteomics, and computational modeling to predict and validate new molecular interactions. A deeper understanding of the mechanism of action will be instrumental in optimizing the therapeutic efficacy and minimizing potential off-target effects. For instance, while some benzothiazole derivatives are known to inhibit cancer cell proliferation, the precise intracellular signaling cascades they disrupt are not always clear. nih.gov Similarly, in the context of antimicrobial activity, identifying the specific bacterial or fungal enzymes that are most effectively inhibited by these compounds could lead to the development of more targeted therapies. nih.gov

Development of Highly Selective and Potent Analogues

Building on a deeper understanding of their biological targets, the development of highly selective and potent analogues of this compound is a crucial next step. Structure-activity relationship (SAR) studies are essential to guide the rational design of new derivatives with improved pharmacological profiles. rsc.org By systematically modifying the core benzothiazole scaffold and its substituents, it is possible to enhance binding affinity for the desired target while reducing interactions with other proteins, thereby increasing selectivity and reducing the potential for adverse effects. The strategy of creating hybrid molecules, where the benzothiazole core is combined with other pharmacologically active moieties, has shown promise in developing compounds with enhanced efficacy and the ability to overcome drug resistance. rsc.org For example, the development of 1,2,3-triazole-benzothiazole hybrids has been explored as a way to create potent anticancer agents that can target multiple pathways simultaneously. rsc.org Future efforts should focus on synthesizing and screening libraries of novel analogues to identify lead compounds with optimal potency, selectivity, and drug-like properties for further preclinical and clinical development.

Advancements in Synthetic Scalability and Efficiency

The efficient and scalable synthesis of benzothiazole derivatives is crucial for their development as therapeutic agents. While specific large-scale synthesis data for this compound is not extensively documented in publicly available research, significant progress has been made in the synthesis of the core benzothiazole scaffold, which is directly applicable. These advancements focus on improving yields, reducing reaction times, and employing more environmentally friendly methods.

Modern synthetic routes to the benzothiazole nucleus often involve the condensation of 2-aminothiophenols with various functional groups. nih.govresearchgate.net Key developments in this area include:

Green Chemistry Approaches: There is a growing emphasis on "green" synthetic methodologies to minimize the environmental impact of chemical production. researchgate.net This includes the use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts. researchgate.netresearchgate.net Such methods not only reduce hazardous waste but can also lead to higher yields and shorter reaction times.

Novel Catalysts: The use of novel and more efficient catalysts is a cornerstone of modern organic synthesis. For benzothiazole synthesis, various catalysts, including metal-based and metal-free options, have been explored to improve reaction efficiency and selectivity. nih.gov For instance, some methods utilize copper or palladium catalysts, while others employ non-metallic catalysts to promote the desired cyclization reactions. nih.gov

These general advancements in the synthesis of the benzothiazole scaffold provide a strong foundation for the potential large-scale and efficient production of this compound and its derivatives.

Strategies for Overcoming Drug Resistance (preclinical focus)

Drug resistance is a major obstacle in the treatment of various diseases, particularly cancer and infectious diseases. The benzothiazole scaffold has been a focus of research aimed at developing new agents that can circumvent existing resistance mechanisms. Preclinical studies on benzothiazole derivatives have explored several strategies to tackle drug resistance.

One of the primary approaches involves molecular hybridization , where the benzothiazole core is combined with other pharmacophores known to have activity against resistant targets. This can lead to multifunctional molecules with enhanced efficacy.

Another key strategy is the targeting of specific molecular pathways involved in resistance. For example, in cancer, benzothiazole derivatives have been designed to inhibit specific kinases or other proteins that are overexpressed in resistant tumors. nih.gov Research has shown that some benzothiazole derivatives can target hypoxic (low oxygen) tumors, which are notoriously resistant to conventional therapies. nih.govnih.gov These compounds may inhibit enzymes like carbonic anhydrase IX, which is highly expressed in hypoxic cancer cells and contributes to their survival and resistance. nih.govresearchgate.net

Furthermore, a study on the closely related compound, 2-amino-1,3-benzothiazole-6-carboxamide, revealed its ability to preferentially bind to a specific tandem mismatch motif in RNA. nih.govelsevierpure.comacs.org This finding suggests a novel mechanism of action that could potentially be exploited to overcome resistance, as targeting RNA is a less conventional approach compared to protein inhibition and may be effective against pathogens or cancer cells that have developed resistance to traditional drugs. nih.gov

While preclinical data specifically on this compound's ability to overcome drug resistance is not yet available, the broader research on benzothiazoles indicates a promising future for this class of compounds in addressing this critical challenge. Further investigation into the specific interactions and mechanisms of this compound is warranted to explore its full potential in this area.

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